5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one
Description
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is a synthetic organic compound featuring a pentan-1-one backbone substituted with a hydroxyl group at the fifth carbon and a 3-hydroxypiperidin-1-yl group at the ketone position.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
5-hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C10H19NO3/c12-7-2-1-5-10(14)11-6-3-4-9(13)8-11/h9,12-13H,1-8H2 |
InChI Key |
PSMWKWSTGCHBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCCO)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
In a representative procedure, 3-hydroxypiperidine is reacted with 5-bromopentan-1-one in dichloromethane (DCM) under reflux conditions (40–50°C) for 12–24 hours. The reaction is catalyzed by a base such as triethylamine (TEA) to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Yields for this method range from 55% to 65%, with purity dependent on subsequent purification via column chromatography.
Key Considerations:
-
Solvent Choice : Polar aprotic solvents like DCM or acetonitrile improve reaction kinetics by stabilizing ionic intermediates.
-
Temperature Control : Elevated temperatures (>60°C) may lead to side reactions, including ketone enolization or piperidine ring degradation.
Condensation Reactions via Mannich-Type Pathways
Mannich reactions offer a versatile route for constructing the C–N bond between the pentanone backbone and the piperidine ring. This three-component reaction involves a ketone, an amine (3-hydroxypiperidine), and formaldehyde, though alternative aldehydes may be substituted to modulate reactivity.
Mechanistic Insights
The reaction proceeds through the in situ formation of an iminium ion intermediate, which undergoes nucleophilic attack by the enolized ketone. For 5-hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one, the enolization of pentan-1-one is facilitated by Lewis acids such as AlCl₃, which coordinate to the carbonyl oxygen.
Catalytic Cyclization Using Lewis Acid Systems
A patented approach for analogous hydroxypiperidine-ketone hybrids involves Lewis acid-catalyzed cyclization. While originally developed for indanone derivatives, this method has been adapted for pentanone systems.
Procedure Overview:
-
Intermediate Synthesis : 3-Chloropropionyl chloride is condensed with a protected hydroxypiperidine derivative in DCM.
-
Cyclization : The intermediate is heated to 110–150°C under molten conditions with AlCl₃/LiCl catalysts, inducing intramolecular ketone formation.
-
Deprotection : Acidic hydrolysis (HCl, pH 3–5) removes protecting groups, yielding the target compound.
Advantages:
-
High Purity : Cyclization minimizes linear byproducts.
-
Scalability : Suitable for multi-gram synthesis with yields exceeding 70%.
Reductive Amination Strategies
Reductive amination provides a one-pot route by coupling 5-oxopentanal with 3-hydroxypiperidine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is preferred for its selectivity and mild reaction conditions.
Stepwise Analysis:
-
Iminium Formation : 5-Oxopentanal and 3-hydroxypiperidine react in tetrahydrofuran (THF) at 0°C.
-
Reduction : STAB (1.2 eq) is added incrementally to reduce the iminium intermediate to the secondary amine.
-
Workup : Aqueous extraction and solvent evaporation yield the crude product, which is purified via recrystallization.
Yield Data:
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| STAB | THF | 0°C → RT | 68 |
| NaBH₄ | MeOH | RT | 42 |
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on critical performance metrics:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 55–65 | 90–95 | Moderate | High |
| Mannich Condensation | 60–70 | 85–90 | Low | Moderate |
| Catalytic Cyclization | 70–75 | 95–98 | High | Low |
| Reductive Amination | 65–70 | 92–95 | Moderate | High |
Catalytic cyclization emerges as the most efficient method for large-scale synthesis, albeit with higher operational costs due to specialized catalysts. For laboratory-scale preparations, reductive amination offers a balance of yield and simplicity.
Optimization Strategies for Industrial Applications
Catalyst Recycling in Cyclization Reactions
Recent advances demonstrate that AlCl₃/LiCl catalysts can be recovered and reused for up to three cycles without significant activity loss, reducing waste and cost.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. In contrast, the 3-hydroxypiperidin-1-yl group introduces a polar, basic nitrogen and hydroxyl group, favoring solubility in polar solvents.
Physical and Chemical Properties
Table 2: Comparative Properties
Analysis :
- Polarity : The target compound’s dual hydroxyl groups likely reduce its Rf value compared to 2b, indicating higher polarity.
- State : Salts (e.g., ) are typically crystalline, while aromatic analogs (2b) are oils due to reduced intermolecular hydrogen bonding.
Biological Activity
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is . The compound features a hydroxypiperidine moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer potential. Below are key findings from recent research:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SK-N-MC (Ewing sarcoma). It promotes cell cycle arrest in MCF-7 cells by decreasing levels of estrogen receptor alpha (ERα) and insulin-like growth factor 1 receptor (IGF1R), both of which are critical for cancer cell proliferation .
- In Vivo Studies : In zebrafish models xenografted with SK-N-MC tumor cells, treatment with the compound resulted in limited tumor growth without adverse effects on normal development, indicating a favorable therapeutic profile .
- Structure-Activity Relationships (SAR) : Variations in the chemical structure significantly affect the compound's potency. For instance, modifications to the piperidine ring or the introduction of lipophilic substituents have been shown to enhance antiproliferative activity across various cancer cell lines. A study detailed the IC50 values for several derivatives, demonstrating that specific modifications could lead to improved efficacy against different cancer types .
Data Table: IC50 Values of 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Hydroxy Compound | MCF-7 (Breast Cancer) | 28.8 ± 0.0 |
| 5-Hydroxy Compound | SK-N-MC (Ewing Sarcoma) | 27.8 ± 2.7 |
| 5-Hydroxy Compound | U-251 (Glioblastoma) | 32.7 ± 4.5 |
| 5-Hydroxy Compound | HCT-116 (Colorectal Carcinoma) | 36.1 ± 0.9 |
| 5-Hydroxy Compound | HepG2 (Liver Cancer) | 31.9 ± 6.8 |
Case Studies
Several case studies highlight the effectiveness of this compound in different contexts:
Case Study 1: MCF-7 Cell Line
A study demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells, with observed morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased populations of cells in the sub-G1 phase, suggesting DNA fragmentation typical of apoptotic cells .
Case Study 2: Zebrafish Model
In a zebrafish model, administration of the compound resulted in reduced tumor burden without toxicity to normal tissues, showcasing its potential as a safe therapeutic agent . This model is crucial for evaluating both efficacy and safety prior to clinical trials.
Q & A
Q. What are the established synthetic routes for 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one, and how are critical parameters optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of hydroxypiperidine derivatives with pentanone precursors. Key parameters include:
- Reagent Selection : Use of hydroxylamine or Boc-protected intermediates to preserve hydroxyl group integrity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for nucleophilic substitutions .
- Temperature Control : Maintaining 60–80°C avoids side reactions during cyclization steps .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via HPLC .
Q. Which spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm hydroxyl and piperidine proton environments, with DEPT-135 distinguishing CH₂/CH₃ groups .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks in crystalline forms .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How does the compound’s hydroxyl group influence its chemical reactivity?
Methodological Answer:
- Acid-Base Behavior : The hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., water, ethanol) .
- Derivatization : Protection with Boc or TMS groups prevents unwanted oxidation during synthesis .
- Nucleophilic Substitution : Reactivity at the ketone position is modulated by steric hindrance from the hydroxypiperidine moiety .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Light Sensitivity : Amber glass vials mitigate photodegradation of the hydroxypiperidine moiety .
Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is required for in vitro assays .
- Karl Fischer Titration : Moisture content <0.1% ensures stability in hygroscopic environments .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Replicate Experiments : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum concentration) .
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and enzymatic activity tests (e.g., kinase inhibition) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in Pd-catalyzed coupling reactions to control stereochemistry .
- Chiral HPLC : Employ amylose-based columns to separate enantiomers and quantify optical purity .
- Dynamic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired enantiomers .
Q. How do structural analogs compare in target selectivity?
Methodological Answer:
- SAR Studies : Modify the hydroxypiperidine ring to pyrrolidine or morpholine derivatives and test against kinases (e.g., PI3K) .
- Docking Simulations : AutoDock Vina predicts binding poses to ATP-binding pockets, highlighting steric clashes or hydrogen-bond donors .
- Selectivity Panels : Screen against 50+ related targets (e.g., GPCRs, ion channels) to identify off-target effects .
Q. What experimental designs validate the compound’s proposed mechanism of action?
Methodological Answer:
- Knockout Models : CRISPR/Cas9 gene editing silences putative targets (e.g., HDACs) to confirm pathway involvement .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate enzyme-inhibitor interactions .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling networks .
Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions in exothermic steps .
- DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal molar ratios (e.g., 1:1.2 substrate:catalyst) .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
